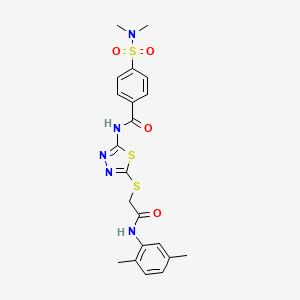

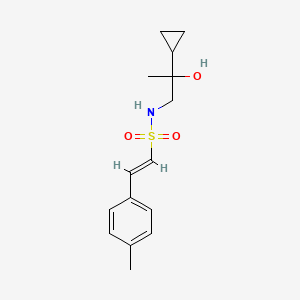

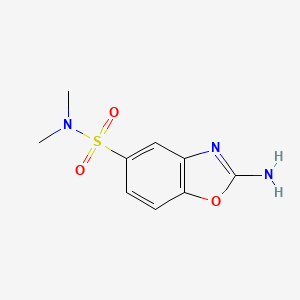

![molecular formula C27H21N5O3S2 B2816777 N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 326007-99-2](/img/structure/B2816777.png)

N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” is a derivative of 1,2,4-triazole . Triazole derivatives have a wide range of biological applications, which include notably antitumorial, antifungal, antimicrobial, antiviral, antidepressant or herbicidal activities .

Synthesis Analysis

The synthesis of similar compounds involves the use of isonicotinic acid as a starting material . A mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol was refluxed for 5 hours. After cooling, the intermediate product was obtained from the solution of ethanol. Then the intermediate was dissolved in NaOH solution and refluxed for 4 hours. After cooling, a hydrochloric acid solution was added dropwise. A large amount of solid was obtained. Finally, a mixture of the solid, 2-chloroacetonitrile, and NaOH was stirred overnight. The mixture was poured into ice and the product precipitated. The crude product was recrystallized from EtOH to give colorless crystals after three days .Molecular Structure Analysis

The molecular structure of similar compounds was established through X-ray analysis . The structure indicated the substantial difference between two symmetry independent molecules, it manifests in the relative orientation of pyridine/phenyl and triazole rings, as well as in the orientation of carboxyl group with respect to cyclohexane ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol, dissolving the intermediate in NaOH solution and refluxing, adding a hydrochloric acid solution dropwise, and stirring a mixture of the solid, 2-chloroacetonitrile, and NaOH overnight .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by means of FT-IR, 1H-NMR, and elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups .科学的研究の応用

Synthesis and Characterization

- Synthesis of Novel Compounds : Research efforts have been dedicated to synthesizing novel sulfanilamide-derived compounds, including 1,2,3-triazoles, and evaluating their antibacterial and antifungal activities. These compounds exhibited promising antibacterial potency against several strains, highlighting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).

- Antitumor Activities : Another study focused on the synthesis of acetamide, pyrrole, and various other derivatives containing a pyrazole moiety to evaluate their antitumor activity. Certain compounds demonstrated effectiveness surpassing the reference drug, doxorubicin, suggesting significant antitumor potential (Alqasoumi et al., 2009).

Biological Evaluations

- Antimicrobial Activities : Sulfonamide-derived compounds have been synthesized and tested for their in vitro antibacterial and antifungal activities. Some derivatives showed higher activity than standard treatments against certain bacterial strains, indicating their usefulness in developing new antimicrobial drugs (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

- Carbonic Anhydrase Inhibition : Research into sulfonamides incorporating various moieties has shown inhibition of human carbonic anhydrase isozymes, relevant for potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness. The inhibition data provide insights into designing inhibitors with improved selectivity and potency (Alafeefy et al., 2015).

Anticancer and Radiosensitizing Properties

- Anticancer and Radiosensitizing Evaluation : Novel sulfonamide derivatives have been synthesized and their in-vitro anticancer activity, as well as their ability to enhance the cell-killing effect of γ-radiation, was investigated. This suggests their potential application in cancer therapy and as radiosensitizers (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

将来の方向性

The future directions for research on similar compounds could involve further exploration of their biological applications, given the wide range of activities exhibited by triazole derivatives . Additionally, more detailed information on the molecular conformation and patterns of hydrogen bonds of the compound in the solid state, which may be of value in a structure–activity analysis, could be beneficial .

特性

IUPAC Name |

N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O3S2/c33-25(20-11-13-22(14-12-20)31-37(34,35)24-9-5-2-6-10-24)19-36-27-30-29-26(21-15-17-28-18-16-21)32(27)23-7-3-1-4-8-23/h1-18,31H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULNIQAEJNRJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

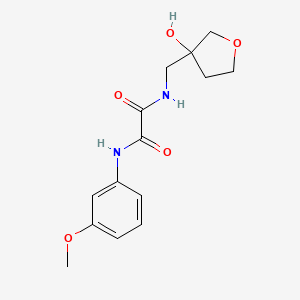

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2816695.png)

![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2816702.png)

![N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2816703.png)